molecular formula C14H19BrO4S B12855991 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid

Cat. No.: B12855991
M. Wt: 363.27 g/mol
InChI Key: XIFXEHAJXPYGAI-UHFFFAOYSA-N
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Description

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of a bromine atom, a thioether group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid typically involves multiple steps:

    Thioether Formation: The thioether group is introduced by reacting the brominated intermediate with a suitable thiol, such as 2,2-diethoxyethanethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, potentially yielding debrominated or reduced acid derivatives.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or

Properties

Molecular Formula

C14H19BrO4S

Molecular Weight

363.27 g/mol

IUPAC Name

3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoic acid

InChI

InChI=1S/C14H19BrO4S/c1-4-18-13(19-5-2)8-20-10-6-11(14(16)17)9(3)12(15)7-10/h6-7,13H,4-5,8H2,1-3H3,(H,16,17)

InChI Key

XIFXEHAJXPYGAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)O)OCC

Origin of Product

United States

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